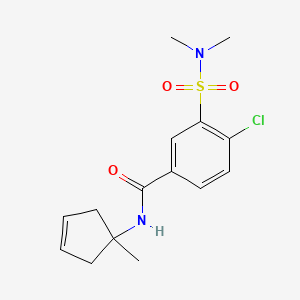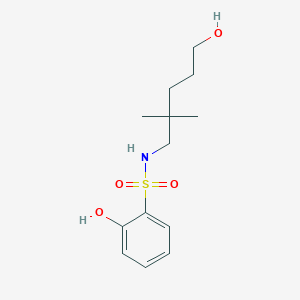
4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a cyclopentene ring attached to the benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid, dimethylamine, and 1-methylcyclopent-3-en-1-ylamine.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the dimethylsulfamoyl intermediate.
Final Coupling: The intermediate is coupled with 1-methylcyclopent-3-en-1-ylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent in the treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
4-chloro-3-(dimethylsulfamoyl)benzamide: Lacks the cyclopentene ring, which may affect its biological activity.
N-(1-methylcyclopent-3-en-1-yl)benzamide: Lacks the chloro and dimethylsulfamoyl groups, which may influence its chemical reactivity.
Uniqueness
4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the chloro group, dimethylsulfamoyl group, and cyclopentene ring makes it distinct from other benzamides.
属性
IUPAC Name |
4-chloro-3-(dimethylsulfamoyl)-N-(1-methylcyclopent-3-en-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-15(8-4-5-9-15)17-14(19)11-6-7-12(16)13(10-11)22(20,21)18(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATOQUAQAJQTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate](/img/structure/B6750500.png)
![Methyl 1-[(2-pyridin-4-ylpropanoylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B6750503.png)

![2-(2,6-difluorophenyl)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide](/img/structure/B6750530.png)
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B6750539.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]pyridine-3-carboxamide](/img/structure/B6750541.png)
![N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750544.png)
![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
![2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide](/img/structure/B6750565.png)
![2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile](/img/structure/B6750577.png)
![2-Ethyl-6-[[2-(methylsulfonylmethyl)anilino]methyl]phenol](/img/structure/B6750578.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide](/img/structure/B6750586.png)
![Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)

